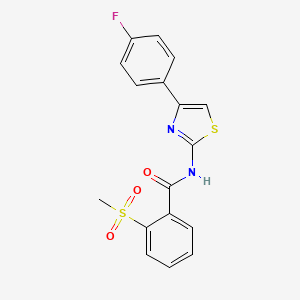

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

CAS No.: 896362-90-6

Cat. No.: VC4646144

Molecular Formula: C17H13FN2O3S2

Molecular Weight: 376.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896362-90-6 |

|---|---|

| Molecular Formula | C17H13FN2O3S2 |

| Molecular Weight | 376.42 |

| IUPAC Name | N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |

| Standard InChI | InChI=1S/C17H13FN2O3S2/c1-25(22,23)15-5-3-2-4-13(15)16(21)20-17-19-14(10-24-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21) |

| Standard InChI Key | CHMIGFIXCOWJHG-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Introduction

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are widely studied for their structural versatility and potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The compound features a thiazole ring substituted with a 4-fluorophenyl group and a benzamide moiety bearing a methylsulfonyl substituent.

Structural Characteristics

The molecular structure of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is defined by the following features:

-

Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms.

-

Fluorophenyl Substitution: A para-fluorophenyl group attached to the thiazole ring.

-

Benzamide Core: A benzene ring linked to an amide group, further substituted with a methylsulfonyl group.

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C15H11FN2O3S2 |

| Molecular Weight | 350.38 g/mol |

| Functional Groups | Thiazole, Fluorophenyl, Benzamide, Methylsulfonyl |

| Key Interactions | Hydrogen bonding, π-π stacking |

Synthesis

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves:

-

Formation of Thiazole Core: Using reagents like 4-fluorophenacyl bromide and thiourea under Hantzsch thiazole synthesis conditions.

-

Coupling with Benzamide Derivative: Reacting the thiazole intermediate with a methylsulfonyl-substituted benzoyl chloride in the presence of a base.

This multi-step process ensures high purity and yield while maintaining the integrity of functional groups.

Biological Significance

Thiazole derivatives like N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide have shown promise in various pharmacological applications:

-

Antimicrobial Activity:

-

Anticancer Potential:

-

Enzyme Inhibition:

Applications in Drug Design

The structural framework of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide makes it an excellent candidate for:

-

Lead Optimization:

-

Modifications at the fluorophenyl or methylsulfonyl groups can enhance potency or selectivity.

-

-

Molecular Docking Studies:

-

Pharmacokinetics:

-

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling shows favorable drug-like properties.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume